N-[(E)-1-phenylethylideneamino]pyridin-2-amine
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Overview
Description
N-[(E)-1-phenylethylideneamino]pyridin-2-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-1-phenylethylideneamino]pyridin-2-amine typically involves the condensation reaction between 2-aminopyridine and an aromatic aldehyde, such as benzaldehyde. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-[(E)-1-phenylethylideneamino]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the Schiff base can lead to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
N-[(E)-1-phenylethylideneamino]pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antifungal activities.
Industry: It is used in the synthesis of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(E)-1-phenylethylideneamino]pyridin-2-amine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound can also act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved include metal ion coordination and enzyme inhibition .
Comparison with Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have comparable biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their medicinal properties.
Uniqueness: N-[(E)-1-phenylethylideneamino]pyridin-2-amine is unique due to its Schiff base structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and catalysis.
Properties
CAS No. |
19848-64-7 |
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Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-[(E)-1-phenylethylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C13H13N3/c1-11(12-7-3-2-4-8-12)15-16-13-9-5-6-10-14-13/h2-10H,1H3,(H,14,16)/b15-11+ |
InChI Key |
WXHUBZIYXVZMOG-RVDMUPIBSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=N1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC1=CC=CC=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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